N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a pyridine-3-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the introduction of the tetrazole ring onto a phenyl group, followed by the attachment of this intermediate to a pyridine-3-carboxamide moiety. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its therapeutic potential in treating diseases such as gout and hyperuricemia.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout.
Comparison with Similar Compounds
Similar Compounds
N-phenylisonicotinamide derivatives: These compounds share a similar scaffold and have been studied for their xanthine oxidase inhibitory activity.
Tetrazole derivatives: Compounds containing the tetrazole ring are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of the tetrazole ring and the pyridine-3-carboxamide moiety, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
883295-57-6 |
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Molecular Formula |
C13H10N6O |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(10-3-2-6-14-8-10)16-11-4-1-5-12(7-11)19-9-15-17-18-19/h1-9H,(H,16,20) |
InChI Key |
HGESXAJPKXGTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CN=CC=C3 |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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